![molecular formula C15H12N4OS B2474348 2-[(5E)-5-(萘-1-基亚甲基)-4-氧代-1,3-噻唑-2-基]胍 CAS No. 866040-99-5](/img/no-structure.png)

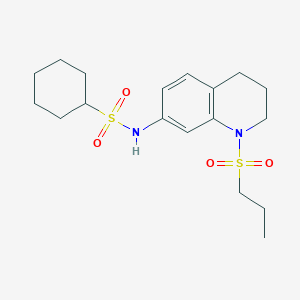

2-[(5E)-5-(萘-1-基亚甲基)-4-氧代-1,3-噻唑-2-基]胍

货号 B2474348

CAS 编号:

866040-99-5

分子量: 296.35

InChI 键: DSPXCIGFWJXWIL-XYOKQWHBSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

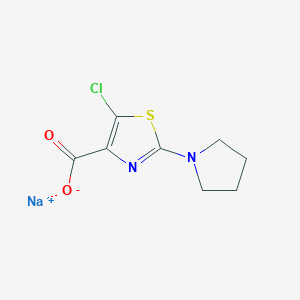

The compound “2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine” is a complex organic molecule that contains a naphthalene ring (a polycyclic aromatic hydrocarbon), a thiazole ring (a heterocyclic compound containing sulfur and nitrogen), and a guanidine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzylamine and furanone . The exact method would depend on the specific substituents and their positions in the final compound.Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic naphthalene and thiazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the naphthalene, thiazole, and guanidine groups. Naphthalene rings are often involved in electrophilic aromatic substitution reactions, while thiazoles can participate in a variety of reactions including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .科学研究应用

抗菌和抗真菌特性

- Patel, K. H., & Patel, Y. (2015) 报道了与该化学物质相关的杂环化合物,证明了它们对各种革兰氏阳性和革兰氏阴性菌株的有效性,包括枯草芽孢杆菌、金黄色葡萄球菌、鼠伤寒沙门氏菌和大肠杆菌。还注意到它们对青霉菌和可可疫霉等菌株的抗真菌活性 (Patel & Patel, 2015)。

抗增殖活性

- Mansour, E. 等人 (2020) 合成了衍生物并评估了它们的抗菌和抗增殖活性。值得注意的是,一种衍生物对 HCT-116 癌细胞表现出显着的抑制作用,突出了其作为抗增殖剂的潜力 (Mansour 等人,2020)。

抗惊厥筛选

- Arshad, M. 等人 (2019) 合成了 β-萘并入的噻唑-5-羧酰胺/噻唑-5-酮并评估了它们的抗惊厥活性。几种化合物对动物模型表现出显着的活性,表明在抗惊厥应用中具有潜力 (Arshad 等人,2019)。

抗高血糖活性

- Imran, M. 等人 (2009) 对衍生物进行了抗高血糖活性研究,表明在糖尿病管理中具有潜在应用 (Imran、Yar 和 Khan,2009)。

神经母细胞瘤显像剂

- Hadrich, D. 等人 (1999) 探索了与 NET 底物相关的荧光化合物的合成,以用于神经母细胞瘤显像,展示了此类化合物在医学诊断中的多种应用 (Hadrich、Berthold、Steckhan 和 Bönisch,1999)。

抗癌评估

- Salahuddin 等人 (2014) 合成了衍生物并评估了它们的抗癌活性,其中一种化合物对乳腺癌细胞系表现出显着的活性 (Salahuddin、Shaharyar、Mazumder 和 Ahsan,2014)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine involves the condensation of naphthalen-1-ylmethylidene-thiosemicarbazide with guanidine in the presence of a suitable catalyst.", "Starting Materials": [ "Naphthalen-1-ylmethylidene-thiosemicarbazide", "Guanidine" ], "Reaction": [ "To a solution of naphthalen-1-ylmethylidene-thiosemicarbazide (1.0 g, 4.2 mmol) in ethanol (10 mL), add guanidine (0.5 g, 5.3 mmol) and a catalytic amount of p-toluenesulfonic acid (0.01 g).", "Heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold ethanol and dry under vacuum to obtain the desired product as a yellow solid (yield: 80%)." ] } | |

CAS 编号 |

866040-99-5 |

产品名称 |

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |

分子式 |

C15H12N4OS |

分子量 |

296.35 |

IUPAC 名称 |

2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |

InChI 键 |

DSPXCIGFWJXWIL-XYOKQWHBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474282.png)